molecular formula C11H13FOS B13652489 2-(Ethylthio)-1-(4-fluorophenyl)propan-1-one

2-(Ethylthio)-1-(4-fluorophenyl)propan-1-one

Katalognummer: B13652489
Molekulargewicht: 212.29 g/mol
InChI-Schlüssel: UGCWNMLYHAKRTD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Ethylthio)-1-(4-fluorophenyl)propan-1-one is an organic compound that belongs to the class of ketones It is characterized by the presence of an ethylthio group and a fluorophenyl group attached to a propanone backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylthio)-1-(4-fluorophenyl)propan-1-one typically involves the reaction of 4-fluoroacetophenone with ethylthiol in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:

    Starting Materials: 4-fluoroacetophenone and ethylthiol.

    Reaction Conditions: Base (e.g., sodium hydroxide), solvent (e.g., ethanol), and heat.

    Procedure: The reactants are mixed in the solvent, and the base is added to initiate the reaction. The mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Ethylthio)-1-(4-fluorophenyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

2-(Ethylthio)-1-(4-fluorophenyl)propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(Ethylthio)-1-(4-fluorophenyl)propan-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The ethylthio and fluorophenyl groups can influence the compound’s binding affinity and specificity for these targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(Methylthio)-1-(4-fluorophenyl)propan-1-one
  • 2-(Ethylthio)-1-(4-chlorophenyl)propan-1-one
  • 2-(Ethylthio)-1-(4-bromophenyl)propan-1-one

Uniqueness

2-(Ethylthio)-1-(4-fluorophenyl)propan-1-one is unique due to the presence of both the ethylthio and fluorophenyl groups, which confer distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability and lipophilicity, while the ethylthio group can influence its reactivity and interaction with biological targets.

Eigenschaften

Molekularformel

C11H13FOS

Molekulargewicht

212.29 g/mol

IUPAC-Name

2-ethylsulfanyl-1-(4-fluorophenyl)propan-1-one

InChI

InChI=1S/C11H13FOS/c1-3-14-8(2)11(13)9-4-6-10(12)7-5-9/h4-8H,3H2,1-2H3

InChI-Schlüssel

UGCWNMLYHAKRTD-UHFFFAOYSA-N

Kanonische SMILES

CCSC(C)C(=O)C1=CC=C(C=C1)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.